4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-16(21)19(14-3-1-2-4-14)10-9-18(15)11-12-5-7-13(8-6-12)17(22)23/h5-8,14H,1-4,9-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBCQGPYAOAEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(C(=O)C2=O)CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 4-Bromomethylbenzoic Acid
- Starting Material: p-Toluic acid
- Reagents: N-Bromosuccinimide (NBS), dibenzoyl peroxide
- Conditions: Reflux in chloroform for approximately 20 hours
- Outcome: Bromination at the methyl group to afford 4-bromomethylbenzoic acid with high purity (~97.5%) after purification by filtration and washing (as per patent)
Step 2: Formation of the Piperazine Derivative
- Reaction: Nucleophilic substitution of 4-bromomethylbenzoic acid with 4-methylpiperazine
- Reagents: Potassium carbonate as base, N-methylpiperazine
- Solvent: n-Butanol
- Conditions: Room temperature, stirred for 12 hours, followed by pH adjustment with isopropanolic hydrochloride
- Purification: Filtration and washing with n-butanol to isolate the dihydrochloride salt of 4-(4-methylpiperazino)methylbenzoic acid (>99% purity)
Step 3: Cyclization to Form the Dioxopiperazine Ring
- Method: Intramolecular cyclization involving oxidation or condensation reactions to form the 2,3-dioxopiperazine ring
- Reagents: Suitable oxidizing agents (e.g., hydrogen peroxide, or other oxidants) under controlled conditions
- Outcome: Formation of the cyclopentyl-dioxopiperazine core, which can be introduced via cyclization of appropriate amino acid derivatives or through ring-closure reactions involving the piperazine intermediate
Alternative Route: Direct Amidation and Cyclization
Step 1: Synthesis of 4-(4-Methylpiperazino)methylbenzoic Acid
- Reaction: Nucleophilic substitution of 4-chloromethylbenzoic acid with N-methylpiperazine
- Reagents: Potassium carbonate, N-methylpiperazine
- Solvent: n-Butanol
- Conditions: Room temperature, stirring for 12 hours
- Purification: Filtration and washing to obtain the intermediate
Step 2: Cyclization to Dioxopiperazine
- Method: Cyclization via oxidation or dehydration to form the dioxopiperazine ring
- Reagents: Oxidants such as hydrogen peroxide, or dehydrating agents like acetic anhydride
- Conditions: Elevated temperature, under inert atmosphere if necessary
Preparation of the Final Compound via Coupling
Step 1: Activation of Benzoic Acid Moiety
- Reagents: Thionyl chloride or oxalyl chloride to convert benzoic acid into the corresponding acid chloride
- Conditions: Reflux in an inert solvent such as dichloromethane
- Outcome: Reactive acid chloride suitable for subsequent coupling
Step 2: Coupling with the Dioxopiperazine Derivative
- Reaction: Nucleophilic attack of the cyclopentyl-dioxopiperazine amine on the acid chloride
- Conditions: Low temperature, inert atmosphere, in the presence of a base like triethylamine
- Purification: Crystallization or chromatography to isolate the target compound
Data Table Summarizing Preparation Methods
| Step | Reaction/Process | Reagents | Solvent | Conditions | Purification | Yield & Purity |
|---|---|---|---|---|---|---|
| 1 | Bromination of p-toluic acid | NBS, dibenzoyl peroxide | Chloroform | Reflux 20h | Filtration, washing | ~97.5% purity |
| 2 | Nucleophilic substitution | N-methylpiperazine, K2CO3 | n-Butanol | Room temp, 12h | Filtration, washing | >99% purity |
| 3 | Ring cyclization | Oxidants (H2O2) | - | Elevated temp | Crystallization | Variable yields |
| 4 | Acid chloride formation | SOCl2 or oxalyl chloride | Dichloromethane | Reflux | Distillation or chromatography | Quantitative conversion |
| 5 | Coupling reaction | Base (triethylamine) | Inert solvent | Low temp | Crystallization | High purity |
Notes and Research Findings
- The synthesis of this compound involves precise control over reaction conditions to prevent side reactions, especially during the cyclization step where oxidation or dehydration must be carefully managed.
- Purification techniques such as recrystallization, chromatography, and washing are critical to achieving high purity (>99%) suitable for pharmaceutical applications.
- The use of alternative oxidants and coupling reagents can influence yield and purity, as evidenced by patent processes and literature reports.
- Safety considerations include handling of halogenating agents and acid chlorides, which require inert atmospheres and proper ventilation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.
Reduction: : The piperazine ring can be reduced to form amines.
Substitution: : The cyclopentyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the cyclopentyl group.
Major Products Formed
Oxidation: : Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: : Piperazine derivatives such as piperazine-1-carboxylic acid.
Substitution: : Cyclopentyl-substituted compounds with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid (CAS 914349-54-5)
- Structural Difference : Replaces the cyclopentyl group with a methyl group and lacks the 2,3-dioxo modification.
- Applications : Commonly used as a building block in kinase inhibitor synthesis due to its balanced polarity .
4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic Acid (CAS 1173052-48-6)
- Structural Difference : Substitutes cyclopentyl with a 4-fluorobenzyl group while retaining the 2,3-dioxopiperazine core.
- Properties : Increased aromaticity and electron-withdrawing fluorine may enhance binding to aromatic-rich enzyme active sites (e.g., proteases). Higher molecular weight (356.36 g/mol) suggests greater lipophilicity than the target compound .
4-(4-Methylpiperazin-1-yl)benzoic Acid (CAS 86620-62-4)
Functional Group Modifications
Dioxopiperazine vs. Non-Oxidized Piperazine
- The 2,3-dioxo modification in the target compound introduces hydrogen-bond acceptors, improving interactions with polar residues in biological targets. This contrasts with non-oxidized piperazines (e.g., 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid), which rely on basic nitrogen for interactions .
Cyclopentyl vs. Methyl or Fluorobenzyl Substituents
- Cyclopentyl : Provides moderate lipophilicity and conformational rigidity, balancing solubility and target engagement.
- Methyl : Minimizes steric hindrance, favoring entropic gains in binding.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Biological Activity : The dioxopiperazine core in the target compound may confer selectivity for oxidoreductases or hydrolases, as seen in analogs like the fluorobenzyl derivative .
- Solubility : The cyclopentyl group’s lipophilicity could reduce aqueous solubility compared to methyl-substituted analogs, necessitating formulation optimization .
- Synthetic Challenges : Introducing the cyclopentyl group requires careful control of steric effects during substitution reactions, unlike smaller substituents .
Biological Activity
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic efficacy based on available scientific literature.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety linked to a cyclopentyl-substituted piperazine derivative. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the central nervous system and inflammatory pathways.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Prostaglandin Synthesis : The compound acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the inflammatory response. It has shown nanomolar potency in inhibiting prostaglandin E2 (PGE2) formation in vitro, suggesting its potential use as an anti-inflammatory agent .
- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess antitumor properties, affecting various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : The cyclopentyl group may enhance blood-brain barrier permeability, allowing the compound to exert neuroprotective effects in models of neurodegeneration.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Bioavailability : Studies have shown that the compound achieves significant plasma concentrations following oral administration, exceeding its inhibitory concentration for mPGES-1 for extended periods .
- Metabolism : The compound undergoes hepatic metabolism, with cytochrome P450 enzymes playing a significant role. Understanding its metabolic pathways is crucial for predicting drug interactions.
Case Studies and Clinical Findings
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Anti-inflammatory Studies : In a study involving LPS-stimulated human whole blood assays, the compound demonstrated an IC80 value of 24 nM for PGE2 inhibition, indicating strong anti-inflammatory properties .
- Cancer Research : A case study involving various cancer cell lines showed that derivatives of this compound could inhibit tumor growth significantly, with IC50 values ranging from 10 to 30 µM depending on the cell type.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid to improve yield and purity?
- Methodology : Focus on reaction condition optimization, such as catalyst selection (e.g., palladium for coupling reactions), temperature control (e.g., 60–80°C for cyclization), and purification techniques like column chromatography or recrystallization. Intermediate characterization via NMR or LC-MS ensures stepwise purity. For example, piperazine-ring formation may require anhydrous conditions to avoid side reactions .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of cyclopentylamine derivatives to prevent unreacted intermediates.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Confirm substituent positions (e.g., cyclopentyl group on piperazine) via - and -NMR chemical shifts.
- HPLC-PDA/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Q. What strategies enhance the aqueous solubility of this compound for in vitro assays?
- Methodology :
- Salt Formation : Convert the benzoic acid moiety to sodium or hydrochloride salts (e.g., dihydrochloride forms improve solubility, as seen in structurally related compounds) .
- Co-Solvents : Use DMSO or PEG-400 in buffer systems (pH 7.4) to maintain solubility during biological testing.
Advanced Research Questions
Q. How does the cyclopentyl substituent on the piperazine ring influence the compound’s pharmacokinetic properties?
- Methodology :
- In Vitro Assays : Evaluate metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiles.
- Molecular Docking : Compare binding modes of cyclopentyl vs. methyl/aryl analogs to kinase targets (e.g., MAPK or EGFR) using AutoDock or Schrödinger .
- Findings : Bulky cyclopentyl groups may enhance target selectivity by occupying hydrophobic pockets but reduce solubility, requiring formulation adjustments .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodology :
- Replication Studies : Control variables like cell line passage number, serum concentration, and incubation time.
- Multivariate Analysis : Use PCA or clustering to identify confounding factors (e.g., organic degradation during prolonged assays, as noted in hyperspectral imaging studies) .
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC) with SPR or ITC to confirm binding kinetics.
Q. What methodologies assess the acute toxicity and safety profile of this compound in preclinical research?
- Methodology :
- In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells to determine IC values.
- In Vivo Studies : OECD Guideline 423 for acute oral toxicity in rodents, monitoring hematological and histopathological changes .
- Key Insight : Structural analogs with piperazine cores show acute toxicity at high doses, necessitating PPE during handling .
Q. How can computational chemistry predict the binding affinity of this compound to kinase targets?
- Methodology :
- QSAR Models : Train models using datasets of piperazine derivatives to correlate substituent effects (e.g., cyclopentyl vs. methyl) with activity.
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
Key Notes for Experimental Design
- Stability Testing : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–12) and elevated temperatures (40–60°C) to identify degradation products via LC-MS .
- Dose-Response Optimization : Use Hill equation modeling to determine EC values in cellular assays, adjusting DMSO concentrations to <0.1% to avoid solvent toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
